6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-N-[(3S)-pyrrolidin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride
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Overview
Description
6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-N-[(3S)-pyrrolidin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a pyrimidine ring.
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The pyridine and pyrimidine rings can be reduced using suitable reducing agents.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-N-[(3S)-pyrrolidin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group and the pyridine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives, such as:
- 2-chloro-5-(trifluoromethyl)pyridine
- 2-methoxy-3-trifluoromethylpyridine
- tert-butyl (S)-3-((6-(6-methoxy-5-(trifluoromethyl)pyridin-3-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
These compounds share similar structural motifs but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical properties and biological activities .
Properties
Molecular Formula |
C18H22ClF3N6O |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-N-[(3S)-pyrrolidin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C18H21F3N6O.ClH/c1-28-17-14(18(19,20)21)6-12(8-23-17)27-5-3-15-13(9-27)16(25-10-24-15)26-11-2-4-22-7-11;/h6,8,10-11,22H,2-5,7,9H2,1H3,(H,24,25,26);1H/t11-;/m0./s1 |
InChI Key |
WADZNHZSNDYPOV-MERQFXBCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=N1)N2CCC3=C(C2)C(=NC=N3)N[C@H]4CCNC4)C(F)(F)F.Cl |
Canonical SMILES |
COC1=C(C=C(C=N1)N2CCC3=C(C2)C(=NC=N3)NC4CCNC4)C(F)(F)F.Cl |
Origin of Product |
United States |
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